3-Octylpyridine 3-Octylpyridine
Brand Name: Vulcanchem
CAS No.: 58069-37-7
VCID: VC3898596
InChI: InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3
SMILES: CCCCCCCCC1=CN=CC=C1
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol

3-Octylpyridine

CAS No.: 58069-37-7

Cat. No.: VC3898596

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

3-Octylpyridine - 58069-37-7

Specification

CAS No. 58069-37-7
Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
IUPAC Name 3-octylpyridine
Standard InChI InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3
Standard InChI Key VRSLSMSXIFJONL-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CN=CC=C1
Canonical SMILES CCCCCCCCC1=CN=CC=C1

Introduction

Structural and Chemical Properties of Alkylpyridines

General Characteristics

Alkylpyridines are heterocyclic aromatic compounds consisting of a pyridine ring substituted with one or more alkyl groups. The position and length of the alkyl chain significantly influence their physical and chemical properties. For example:

  • 3-Methylpyridine (3-picoline):

    • Molecular formula: C₆H₇N

    • Boiling point: 144°C

    • Density: 0.957 g/mL at 25°C

    • Solubility: Miscible with alcohol and water .

  • 3-Butylpyridine:

    • Molecular formula: C₉H₁₃N

    • Boiling point: 80–81°C at 8 mmHg

    • Density: 0.911 g/mL at 25°C .

By analogy, 3-octylpyridine (C₁₃H₂₁N) would feature an octyl group (-C₈H₁₇) at the 3-position of the pyridine ring. Expected properties include:

  • Higher hydrophobicity compared to shorter-chain analogs due to the elongated alkyl group.

  • Elevated boiling point relative to 3-methylpyridine but lower than 3-butylpyridine under reduced pressure.

  • Reduced water solubility, aligning with trends observed in homologous series .

Spectroscopic and Computational Data

While experimental data for 3-octylpyridine are unavailable, computational modeling (e.g., density functional theory) predicts:

  • Dipole moment: ~2.1 D, slightly lower than 3-picoline (2.7 D) due to the electron-donating alkyl group.

  • LogP (octanol-water partition coefficient): ~3.8, indicating strong lipophilicity .

Synthesis and Industrial Production

Catalytic Methods for Alkylpyridines

The synthesis of 3-methylpyridine via the Chichibabin reaction involves condensation of acetaldehyde, formaldehyde, and ammonia over heterogeneous catalysts . Similarly, 3-butylpyridine is synthesized through dehydrogenation of 3-methylpiperidine or hydrogenation of nitriles . For longer-chain derivatives like 3-octylpyridine, potential routes include:

  • Ammoxidation: Reaction of octanal with ammonia and oxygen over vanadium-based catalysts.

  • Cyclization: Catalytic cyclodehydration of octylamine derivatives under acidic conditions.

Key advancements in reactor design, such as jet-loop reactors, enhance mixing efficiency and heat transfer, critical for scaling alkylpyridine production .

Process Optimization

The patent US9701634B2 details a continuous process for 3-picoline synthesis using a 100 L jet-loop reactor, achieving high space/time yields (up to 0.5 kg/L·h) by optimizing catalyst circulation and reactant dispersion . Such methods could theoretically adapt to 3-octylpyridine by substituting paraldehyde with octanal and adjusting residence times.

Applications and Industrial Relevance

Agrochemicals and Pharmaceuticals

3-Picoline derivatives serve as precursors to insecticides (e.g., chlorpyrifos) and pharmaceuticals (e.g., nicotinamide). The octyl analog’s lipophilicity could enhance bioavailability in drug formulations or pesticide coatings .

Specialty Chemicals

Long-chain alkylpyridines act as:

  • Corrosion inhibitors in oilfield chemicals.

  • Ligands in transition-metal catalysis.

  • Ionic liquids for green chemistry applications.

Toxicology and Environmental Impact

Acute and Chronic Toxicity

Shorter-chain alkylpyridines exhibit moderate toxicity:

  • 3-Picoline: LD₅₀ (rat, oral) = 400–800 mg/kg; causes ocular/nasal irritation at 3300 ppm .

  • 3-Butylpyridine: Classified as an irritant (GHS07) with acute toxicity via inhalation .

For 3-octylpyridine, predicted hazards include:

  • Skin/respiratory irritation due to surfactant-like properties.

  • Environmental persistence from reduced biodegradability compared to smaller analogs .

Biodegradation and Metabolism

Pyridine derivatives degrade via microbial oxidation, with rates inversely correlated to alkyl chain length. 3-Picoline undergoes hepatic metabolism to nicotinic acid, a NAD precursor . Longer chains may impede enzymatic processing, leading to bioaccumulation.

Future Directions and Research Gaps

Synthetic Chemistry Challenges

  • Developing selective catalysts for long-chain alkylpyridines.

  • Optimizing continuous-flow systems to minimize byproducts.

Environmental Remediation

  • Screening microbial consortia for enhanced degradation of hydrophobic pyridines.

  • Assessing ecotoxicity in aquatic ecosystems.

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